N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-13-6-8-14(9-7-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRJZQZGDAIROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by reacting 4-fluorophenylhydrazine with a suitable pyrimidine precursor under acidic or basic conditions.
Coupling with Benzohydrazide: The pyrazolo[3,4-d]pyrimidine intermediate is then coupled with benzohydrazide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their ability to inhibit specific kinases involved in cancer progression. A study demonstrated that pyrazolo[3,4-d]pyrimidines could effectively inhibit p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation associated with cancer . This inhibition leads to reduced tumor growth in various cancer models.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. In a study assessing the antibacterial potency of synthesized pyrazole derivatives, several compounds exhibited significant activity against Gram-positive bacteria . This suggests that this compound may serve as a lead compound for developing new antibacterial agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds is crucial in drug design. This compound serves as an excellent model for SAR studies due to its unique structural features. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Researchers have utilized X-ray crystallography to elucidate binding modes and optimize the potency of related compounds .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions, have been reported to enhance the efficiency of producing this compound . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.
Case Studies
Case Study 1: Inhibition of Kinases
In a notable study focusing on the inhibition of p38 MAP kinase, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The study found that these compounds could selectively bind to the ATP-binding site of the kinase, leading to significant anti-inflammatory effects in vitro and in vivo models .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and other pathogenic bacteria. The results demonstrated that compounds with similar structural motifs to this compound displayed potent antibacterial activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves:
CDK2 Inhibition: The compound binds to the active site of CDK2 (cyclin-dependent kinase 2), inhibiting its activity.
Molecular Targets and Pathways: The primary molecular target is CDK2, but the compound may also interact with other kinases and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 2: Reported Bioactivities of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
- Methoxy and hydroxy substituents in benzohydrazide analogs () may modulate solubility and binding affinity, though explicit data are lacking .
Substituent-Driven Property Modifications
- Fluorine Substituents: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-(3-methylphenyl) in ) .
- Aryl vs. Alkyl Groups: Arylurea derivatives () exhibit higher melting points and lower yields than alkyl-substituted benzohydrazides, reflecting synthetic challenges in handling bulky substituents .
Biological Activity
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a benzohydrazide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets in various pathways.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic pathways:
- Targeted Inhibition : The compound has been identified as a potent inhibitor of BRAF(V600E) and EGFR, which are critical in many cancers. In vitro studies demonstrated IC50 values indicating effective growth inhibition across various cancer cell lines (e.g., NCI-60 panel) .
- Mechanism of Action : The compound interacts with the ATP-binding site of kinases involved in tumor progression. Structural studies have revealed unique binding interactions that contribute to its selectivity and potency .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways:
- p38 MAP Kinase Inhibition : Similar compounds have been shown to inhibit p38 MAP kinase, leading to reduced production of pro-inflammatory cytokines. This inhibition is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound also displays antimicrobial effects:
- Broad Spectrum Activity : Studies have reported that pyrazole derivatives can inhibit a range of pathogens, including bacteria and fungi. For example, derivatives demonstrated effective antifungal activity against several phytopathogenic fungi with IC50 values ranging from 11.91 to 28.84 µg/mL .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- In Vitro Studies : A series of pyrazole derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited significant tumor regression compared to control groups, supporting the potential for clinical applications .
Research Findings Table
Q & A
Q. What are the optimal synthetic routes for N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with a 4-fluorophenyl group and subsequent benzohydrazide conjugation. Key steps include:
- Core formation : Cyclization of pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol, DMF) .
- Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl groups) .
- Hydrazide conjugation : Reaction with benzoyl chloride derivatives in anhydrous solvents (e.g., THF, DCM) .
Q. Critical factors :
Q. What spectroscopic methods are most effective for structural validation of this compound?
1H/13C NMR and IR spectroscopy are critical for confirming the pyrazolo[3,4-d]pyrimidine core and substituent positions:
- NMR :
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the hydrazide moiety .
Mass spectrometry (HRMS) validates molecular weight, with typical [M+H]+ peaks at m/z 380–385 .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s biological activity, and what structure-activity relationships (SAR) have been observed?
The 4-fluorophenyl group enhances lipophilicity and target binding affinity by:
Q. SAR insights :
| Substituent Modification | Activity Change | Reference |
|---|---|---|
| Replacement with Cl or CH₃ | Reduced IC₅₀ (2–5 fold) | |
| Para- vs. meta-fluorine | Para > meta (10x selectivity) |
Q. How can contradictory data on anticancer efficacy across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in leukemia cell lines) may arise from:
Q. Mitigation strategies :
- Standardize assay protocols (e.g., CellTiter-Glo® for consistency).
- Validate target engagement via kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. What computational methods are suitable for predicting binding modes with kinase targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:
- Key residues : Hydrogen bonding with pyrimidine N1 and hydrophobic interactions with fluorophenyl .
- Free energy calculations (MM-PBSA) : Predict ΔG values correlating with experimental IC₅₀ .
Validation : Compare docking poses with co-crystallized analogs (PDB: 4XTL for FLT3) .
Q. How can regioselectivity challenges during functionalization be addressed?
Undesired byproducts (e.g., N7 vs. N1 substitution) are mitigated by:
Q. Table 1. Representative Biological Activity Data
| Cell Line | IC₅₀ (μM) | Target Kinase | Reference |
|---|---|---|---|
| MV4-11 (AML) | 0.45 | FLT3-ITD | |
| HCT-116 (CRC) | 3.2 | CDK2 | |
| HEK293 (Control) | >10 | N/A |
Q. Table 2. Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| Ethanol | 24.3 | 65 |
| THF | 7.5 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
